2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C24H19Cl3N4OS and a molecular weight of 517.868 g/mol . This compound features a benzimidazole core, which is known for its diverse pharmacological activities
Preparation Methods
The synthesis of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting hydrazine with an appropriate ester or acid chloride.
Final Coupling: The final step involves coupling the benzimidazole derivative with the acetohydrazide under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common reagents and conditions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets like enzymes and DNA. The benzimidazole core can intercalate into DNA, disrupting its replication and transcription processes . The chlorobenzyl and dichlorophenyl groups enhance its binding affinity to specific enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives like:
2-(4-Azetidin-2-one-3-chloro-4-phenyl)-1H-phenylbenzimidazole: Known for its antibacterial activity.
2-(Thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole: Exhibits antifungal and analgesic properties.
Properties
Molecular Formula |
C24H19Cl3N4OS |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H19Cl3N4OS/c1-15(18-11-10-17(25)12-20(18)27)29-30-23(32)14-33-24-28-21-8-4-5-9-22(21)31(24)13-16-6-2-3-7-19(16)26/h2-12H,13-14H2,1H3,(H,30,32)/b29-15+ |
InChI Key |
KKDQJKNVFFUJQC-WKULSOCRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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